tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate
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Overview
Description
Tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with an amino group and a tert-butyl ester
Scientific Research Applications
Synthetic Chemistry and Drug Development
"tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate" is crucial in the synthesis of pharmaceuticals such as vandetanib. The compound serves as a key intermediate in the development of synthetic routes offering higher yields and commercial value for industrial production. Vandetanib's synthesis illustrates the compound's role in creating complex pharmaceuticals through steps like substitution, deprotection, methylation, and cyclization, showcasing its versatility in drug development processes (Mi, 2015).
Environmental Science
In environmental science, studies focus on the decomposition of compounds like methyl tert-butyl ether (MTBE) using "this compound" related methodologies. For instance, the application of radio frequency plasma reactors for decomposing MTBE, a gasoline additive, illustrates the compound's relevance in addressing environmental pollutants. The research indicates the efficiency of plasma reactors in converting MTBE into less harmful substances, highlighting a potential application in pollution mitigation and environmental restoration (Hsieh et al., 2011).
Material Science
In material science, the relevance of "this compound" extends to the development of polymer membranes for purification processes. Its structural properties contribute to the efficiency of membranes used in separating organic mixtures, demonstrating its utility in refining and purifying chemical substances. This application is crucial in industries where high-purity materials are essential, such as in pharmaceutical manufacturing and chemical processing (Pulyalina et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as “(2r,5r)-(+)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone”, have been identified as chiral imidazolidinone organocatalysts .
Mode of Action
Related compounds have been used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This suggests that “tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate” may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that tertiary butyl esters find large applications in synthetic organic chemistry . Therefore, it’s plausible that this compound could affect various biochemical pathways depending on the context of its use.
Result of Action
The compound’s potential role as an organocatalyst suggests it could facilitate various chemical reactions at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including
Properties
IUPAC Name |
tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBBQGSSDAJNKG-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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